molecular formula C16H8ClF3N4S B1678725 R-7050

R-7050

Cat. No.: B1678725
M. Wt: 380.8 g/mol
InChI Key: SUUMKHOVGVYGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-7050, also known as Tumor Necrosis Factor-alpha Antagonist III, is a cell-permeable triazoloquinoxaline compound. It is a selective antagonist of the Tumor Necrosis Factor-alpha receptor, which plays a crucial role in inflammatory and immune responses. This compound has gained significant attention due to its potential therapeutic applications in various inflammatory diseases and conditions .

Mechanism of Action

Target of Action

The primary target of this compound is the Tumor Necrosis Factor-alpha (TNF-α) receptor . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction.

Mode of Action

This compound acts as a TNF-α receptor antagonist .

Biochemical Pathways

The compound selectively inhibits TNF-α-induced caspase activation and cell death . It exhibits higher potency against TNF-α-induced than IL-1β-induced NF-κB activation . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.

Result of Action

The compound’s action results in the inhibition of TNF-α-induced caspase activation and cell death . This can have significant effects at the molecular and cellular levels, potentially influencing processes such as inflammation and apoptosis.

Action Environment

The compound is stable under normal storage conditions (2-8°C) and should be protected from light . .

Preparation Methods

Synthetic Routes and Reaction Conditions

R-7050 is synthesized through a series of chemical reactions involving triazoloquinoxaline derivatives. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent systems, are carefully controlled to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

R-7050 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

R-7050 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of R-7050

Unlike biologic Tumor Necrosis Factor-alpha inhibitors that directly bind to Tumor Necrosis Factor-alpha, this compound selectively inhibits the association of the Tumor Necrosis Factor receptor with intracellular adaptor molecules. This unique mechanism of action allows this compound to modulate the Tumor Necrosis Factor-alpha signaling pathway without affecting the binding of Tumor Necrosis Factor-alpha to its receptor .

Properties

IUPAC Name

8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N4S/c17-9-6-7-11-12(8-9)24-13(22-23-15(24)16(18,19)20)14(21-11)25-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUMKHOVGVYGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.